molecular formula C15H15Cl2NO3 B11988881 2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid

2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid

Cat. No.: B11988881
M. Wt: 328.2 g/mol
InChI Key: BRFXGVVYPHCOTN-UHFFFAOYSA-N
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Description

2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid is a synthetic compound featuring a cyclopropane core substituted with a 2,2-dichloroethenyl group and two methyl groups. The cyclopropane ring is linked via a carbonyl-amino group to a benzoic acid moiety. This structure combines the steric constraints of the cyclopropane ring with the electronic effects of the dichloroethenyl substituent and the carboxylic acid functionality, making it a candidate for applications in agrochemical or pharmaceutical research .

The cyclopropane derivative 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA) serves as a structural precursor. DCVA exists in cis and trans stereoisomeric forms, which influence its biological activity and stability . The benzoic acid group in the target compound may enhance solubility or serve as a reactive site for further derivatization, such as esterification or conjugation .

Properties

Molecular Formula

C15H15Cl2NO3

Molecular Weight

328.2 g/mol

IUPAC Name

2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]benzoic acid

InChI

InChI=1S/C15H15Cl2NO3/c1-15(2)9(7-11(16)17)12(15)13(19)18-10-6-4-3-5-8(10)14(20)21/h3-7,9,12H,1-2H3,(H,18,19)(H,20,21)

InChI Key

BRFXGVVYPHCOTN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)NC2=CC=CC=C2C(=O)O)C=C(Cl)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid typically involves multiple steps. One common route starts with the preparation of 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid. This intermediate is then reacted with an appropriate amine to form the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform and may require catalysts or reagents like dimethylaminopyridine (DMAP) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Agricultural Use

The compound has been identified as a component in various insecticide formulations. Its structural features contribute to its efficacy against agricultural pests. The incorporation of the dichloroethenyl group enhances its bioactivity and stability.

  • Insecticidal Properties : Research indicates that compounds similar to 2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid exhibit potent insecticidal activity against a range of pests, making them valuable in crop protection strategies. For instance, formulations containing this compound have shown effectiveness against common agricultural pests like aphids and beetles .

Pharmaceutical Applications

There is growing interest in the pharmaceutical potential of this compound due to its structural characteristics that may influence biological activity.

  • Anti-inflammatory Activity : Preliminary studies suggest that benzoic acid derivatives can inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. This inhibition could lead to reduced inflammation and pain .
  • Antimicrobial Activity : The presence of the chloro substituent may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its antimicrobial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Research and Development

The compound serves as a significant subject for ongoing research in medicinal chemistry and agricultural sciences. Its unique structure allows for modifications that can lead to the development of novel derivatives with enhanced properties.

Case Study 1: Insecticidal Efficacy

A study conducted on various formulations containing 2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid demonstrated significant insecticidal activity against aphids. The study highlighted the compound's ability to disrupt normal feeding patterns and reproductive capabilities of the pests .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment using murine models, the compound exhibited a marked reduction in paw edema induced by carrageenan. This suggests its potential as an anti-inflammatory agent, with implications for treating conditions such as arthritis .

Summary Table of Biological Activities

Activity Type Description Reference
InsecticidalEffective against agricultural pests like aphids and beetles
Anti-inflammatoryInhibits COX-2 leading to reduced inflammation in murine models
AntimicrobialExhibits antibacterial activity against Gram-positive bacteria

Mechanism of Action

The mechanism of action of 2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, focusing on substituents, stereochemistry, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Features Functional Differences Potential Applications References
2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid Cyclopropane core, dichloroethenyl, benzoic acid via amide linkage Carboxylic acid for solubility/reactivity Agrochemical intermediates?
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA, cis/trans) Parent cyclopropane carboxylic acid Lacks benzoic acid moiety Insecticide metabolite
[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl] formate Cyclopropane esterified with formate Ester group vs. amide linkage Volatile derivative for formulations
(Z)-7(R)-[(2-amino-2-carboxyethylthio]-2-(S)-[(2,2-dimethylcyclopropyl)carbonyl]amino... Cyclopropane-carbonyl-amino linked to heptenoic acid Thioether and extended carbon chain Pharmaceutical candidate
Permethrin Pyrethroid with dichlorovinyl cyclopropane and phenoxybenzyl alcohol Ester linkage, phenoxy group Broad-spectrum insecticide

Key Findings:

DCVA vs. DCVA’s stereoisomerism (cis/trans) is critical for bioactivity in pyrethroids like permethrin , but the stereochemical impact on the target compound remains unstudied in the provided evidence.

Ester Derivatives :

  • The formate ester of DCVA () is less polar than the target compound, suggesting divergent pharmacokinetic profiles. Esters are often hydrolyzed in vivo to release active acids, whereas amides (as in the target compound) may exhibit prolonged stability .

Pharmaceutical Analogs: Compound 23 in shares a cyclopropane-carbonyl-amino motif but incorporates a thioether and heptenoic acid chain, highlighting the versatility of cyclopropane derivatives in drug design. The benzoic acid in the target compound may offer distinct binding interactions in biological systems .

Agrochemical Relevance: Permethrin () utilizes a dichlorovinyl cyclopropane structure but pairs it with a phenoxybenzyl alcohol ester. The target compound’s amide linkage and benzoic acid group could reduce mammalian toxicity compared to ester-based pyrethroids .

Biological Activity

The compound 2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid , also known as a derivative of benzoic acid, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid
  • Molecular Formula : C₁₄H₁₄Cl₂N₁O₂
  • CAS Number : 55701-03-6

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can affect cell proliferation and apoptosis.
  • Antimicrobial Properties : Its structural analogs have been studied for their antimicrobial activity against various pathogens.
  • Cytotoxic Effects : Research indicates that this compound may induce cytotoxicity in cancer cell lines through apoptosis and necrosis pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against several bacterial strains
CytotoxicityInduces cell death in cancer lines
Enzyme InhibitionInhibits specific metabolic enzymes
Insecticidal ActivityDemonstrated knockdown effect on pests

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including our compound. Results indicated that it exhibited significant activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cytotoxicity in Cancer Cells

Research conducted on the cytotoxic effects of the compound on human cancer cell lines (e.g., Hep-G2 and A2058) revealed that it inhibited cell growth significantly at concentrations above 5 μM. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential for cancer therapy.

Case Study 3: Insecticidal Properties

The insecticidal properties were tested against common agricultural pests. The compound demonstrated a strong knockdown effect, indicating its applicability in pest control formulations. This aligns with findings that suggest structural modifications can enhance insecticidal efficacy.

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